![molecular formula C13H17NO B7894528 [1-(2-Methylpropyl)-1H-indol-4-yl]methanol](/img/structure/B7894528.png)
[1-(2-Methylpropyl)-1H-indol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-Methylpropyl)-1H-indol-4-yl]methanol: is an organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a methanol group attached to the fourth position of the indole ring, with a 2-methylpropyl substituent at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methylpropyl)-1H-indol-4-yl]methanol can be achieved through various methods. One common approach involves the Fischer indole synthesis, where a ketone reacts with phenylhydrazine in the presence of an acid catalyst. For instance, cyclohexanone and phenylhydrazine hydrochloride can be used under reflux conditions with methanesulfonic acid in methanol to yield the desired indole derivative .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the Fischer indole synthesis for higher yields and purity, possibly using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group in [1-(2-Methylpropyl)-1H-indol-4-yl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the indole ring, to form various hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Hydrogenated indole derivatives.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Methylpropyl)-1H-indol-4-yl]methanol is used as a building block for synthesizing more complex molecules. Its indole core makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology: The compound has potential applications in biological research due to its structural similarity to naturally occurring indole derivatives. It can be used to study enzyme interactions and receptor binding.
Medicine: In medicinal chemistry, indole derivatives are known for their therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. This compound may serve as a lead compound for developing new drugs .
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [1-(2-Methylpropyl)-1H-indol-4-yl]methanol involves its interaction with specific molecular targets. Indole derivatives often interact with enzymes and receptors, modulating their activity. The compound may exert its effects through binding to specific sites on proteins, altering their conformation and function .
Comparison with Similar Compounds
- 1-(2-Methylpropyl)-1H-imidazole[4,5-c]quinoline-4-amine
- Phenyl-(3-methyl-1H-indol-2-yl)-prop-2-en-1-one
Uniqueness: [1-(2-Methylpropyl)-1H-indol-4-yl]methanol is unique due to its specific substitution pattern on the indole ring. This structural feature may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
[1-(2-methylpropyl)indol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10(2)8-14-7-6-12-11(9-15)4-3-5-13(12)14/h3-7,10,15H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAJAYQZZKNFQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC2=C(C=CC=C21)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
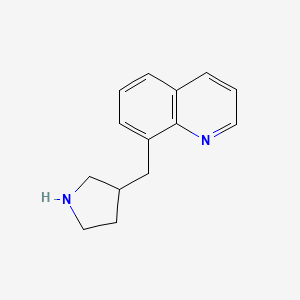
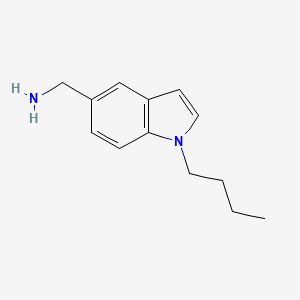
![Ethyl[(1-methyl-1H-indol-5-yl)methyl]amine](/img/structure/B7894471.png)
![{[1-(2-Methylpropyl)-1H-indol-5-yl]methyl}(propyl)amine](/img/structure/B7894477.png)
![N-[(1-propyl-1H-indol-5-yl)methyl]cyclopropanamine](/img/structure/B7894479.png)
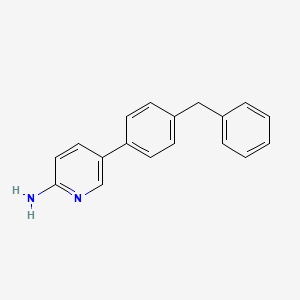
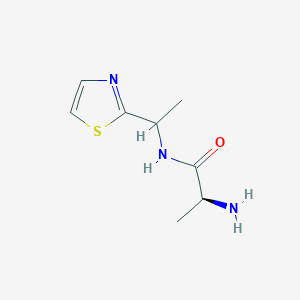
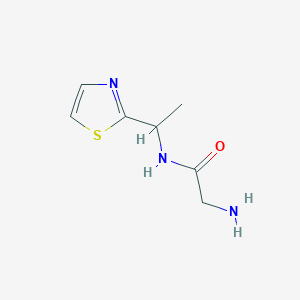
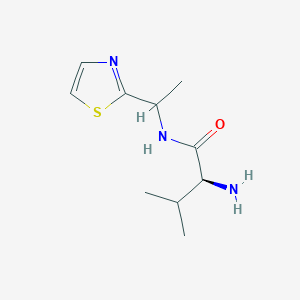
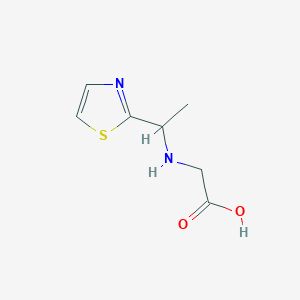
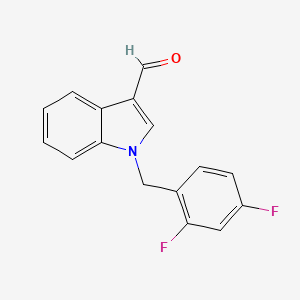
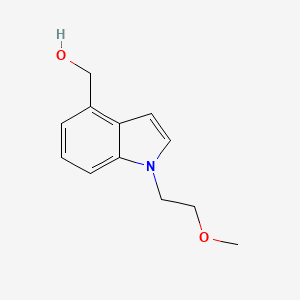
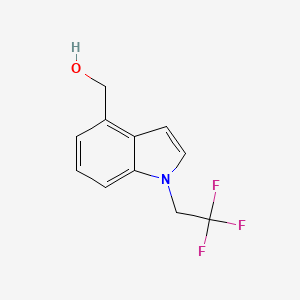
![Ethyl({[1-(2,2,2-trifluoroethyl)-1H-indol-4-yl]methyl})amine](/img/structure/B7894550.png)
